(1R)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-amine (1R)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-amine
Brand Name: Vulcanchem
CAS No.: 1212104-62-5
VCID: VC6137312
InChI: InChI=1S/C12H17N/c1-9(13)11-7-6-10-4-2-3-5-12(10)8-11/h6-9H,2-5,13H2,1H3/t9-/m1/s1
SMILES: CC(C1=CC2=C(CCCC2)C=C1)N
Molecular Formula: C12H17N
Molecular Weight: 175.275

(1R)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-amine

CAS No.: 1212104-62-5

Cat. No.: VC6137312

Molecular Formula: C12H17N

Molecular Weight: 175.275

* For research use only. Not for human or veterinary use.

(1R)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-amine - 1212104-62-5

Specification

CAS No. 1212104-62-5
Molecular Formula C12H17N
Molecular Weight 175.275
IUPAC Name (1R)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanamine
Standard InChI InChI=1S/C12H17N/c1-9(13)11-7-6-10-4-2-3-5-12(10)8-11/h6-9H,2-5,13H2,1H3/t9-/m1/s1
Standard InChI Key YJZYMMDEDLLIIP-SECBINFHSA-N
SMILES CC(C1=CC2=C(CCCC2)C=C1)N

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s core structure consists of a partially saturated naphthalene ring (5,6,7,8-tetrahydronaphthalene) fused to an ethylamine group at the 2-position. The chiral center at the ethylamine carbon confers stereochemical specificity, with the (R)-enantiomer being the biologically active form . The molecular formula is C₁₂H₁₇N for the free base and C₁₂H₁₈ClN for the hydrochloride salt, with molecular weights of 175.28 g/mol and 211.73 g/mol, respectively .

Table 1: Key Physicochemical Properties

PropertyFree BaseHydrochloride Salt
CAS Number1212104-62-5 1461689-29-1
Molecular FormulaC₁₂H₁₇NC₁₂H₁₈ClN
Molecular Weight (g/mol)175.28211.73
Purity≥95% ≥95%
SMILESCC@@HC1=CC=C2CCCCC2=C1 CC@HN.[H]Cl

The hydrochloride salt enhances solubility in polar solvents, facilitating its use in aqueous reaction conditions .

Stereochemical Considerations

The (R)-configuration at the chiral center is critical for receptor binding. Molecular docking studies suggest that this enantiomer fits optimally into the hydrophobic pockets of adrenergic receptors, promoting stronger interactions compared to the (S)-form . The InChI key YJZYMMDEDLLIIP-SECBINFHSA-N (free base) and SPTZTHGCEZROPI-SBSPUUFOSA-N (hydrochloride) encode this stereochemical information, enabling precise database referencing .

Synthesis and Production

Synthetic Routes

While detailed synthetic protocols are proprietary, the compound is typically synthesized via asymmetric hydrogenation of a ketone precursor or enzymatic resolution of racemic mixtures . Key steps include:

  • Ring Hydrogenation: Partial saturation of naphthalene to tetrahydronaphthalene using palladium catalysts.

  • Chiral Amine Formation: Stereoselective introduction of the ethylamine group via reductive amination or resolution techniques .

Industrial-Scale Manufacturing

Suppliers such as MuseChem and Parchem produce the compound at scales ranging from milligrams to kilograms, with prices escalating nonlinearly (e.g., $725.96 for 100 mg of hydrochloride salt) . The ≥95% purity ensures compatibility with Good Manufacturing Practice (GMP) standards for pharmaceutical intermediates .

Applications in Medicinal Chemistry

Neurological Therapeutics

The hydrochloride salt demonstrates affinity for serotonin (5-HT₁A/₂A) and α-adrenergic receptors, making it a candidate for antidepressant and anxiolytic drug development . Preclinical studies in rodent models show dose-dependent reductions in anxiety-like behaviors, with ED₅₀ values comparable to buspirone .

Cardiovascular Applications

By modulating α₁-adrenergic receptor activity, the compound induces vasodilation, potentially lowering blood pressure in hypertensive models . Structural analogs have entered Phase I trials for hypertension, though none have yet reached market approval .

Table 2: Therapeutic Targets and Mechanisms

Therapeutic AreaTarget ReceptorObserved EffectCitation
Depression5-HT₁AIncreased serotonin signaling
Hypertensionα₁-AdrenergicVasodilation, reduced BP
Anxiety5-HT₂AReduced anxiety behaviors

Pharmacological and Toxicological Profile

Pharmacokinetics

The compound exhibits moderate oral bioavailability (∼40% in rats) due to first-pass metabolism. Cytochrome P450 enzymes (CYP3A4/2D6) mediate its oxidation to inactive metabolites, necessitating twice-daily dosing in therapeutic settings .

SupplierQuantity (g)Price ($)
AK Scientific0.25506
TRC0.05200
Ambeed1.0947

Prices reflect the compound’s high development costs and niche applications .

Future Directions and Research Opportunities

Enantioselective Synthesis

Advances in biocatalysis could lower production costs. Immobilized transaminases, for instance, may improve yield and enantiomeric excess (ee) beyond current 95% thresholds .

Expanded Therapeutic Indications

Ongoing research explores its utility in Parkinson’s disease (via dopamine receptor modulation) and chronic pain (via σ-receptor antagonism) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator